2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate
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Overview
Description
2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The thiazolidinone ring and furan ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzoate
- 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3,4-dichlorobenzoate
- 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-chlorobenzoate
Uniqueness
The uniqueness of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H23NO5S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C24H23NO5S2/c1-15-6-3-4-8-18(15)23(27)30-19-10-9-16(12-20(19)28-2)13-21-22(26)25(24(31)32-21)14-17-7-5-11-29-17/h3-4,6,8-10,12-13,17H,5,7,11,14H2,1-2H3/b21-13+ |
InChI Key |
YODWBDLMICYCLV-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4CCCO4)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4CCCO4)OC |
Origin of Product |
United States |
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